molecular formula C8H14Cl2N2 B043698 N,N-Dimethyl-m-phenylenediamine dihydrochloride CAS No. 3575-32-4

N,N-Dimethyl-m-phenylenediamine dihydrochloride

Cat. No.: B043698
CAS No.: 3575-32-4
M. Wt: 172.65 g/mol
InChI Key: BZJPIQKDEGXVFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-m-phenylenediamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87900. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Dimethyl-m-phenylenediamine dihydrochloride (DMPD) is an organic compound with significant biological activity, particularly in the context of oxidative stress and its implications in various diseases. This article provides a comprehensive overview of the biological activity of DMPD, including its mechanisms of action, applications in research, and associated health risks.

DMPD is a member of the phenylenediamine family, characterized by its ability to undergo oxidation-reduction reactions. It is primarily utilized as a reagent in biochemical assays to assess oxidative status and antioxidant activity. The compound functions by acting as an electron donor in redox reactions, facilitating the measurement of reactive oxygen species (ROS) and other oxidants in biological samples.

PropertyValue
Molecular FormulaC8H12N2·2HCl
Molecular Weight211.15 g/mol
Melting Point210-215 °C (dec.)
SolubilitySoluble in water
ToxicityAcute toxicity (oral, dermal)

1. Oxidative Stress Measurement

DMPD has been extensively used to evaluate oxidative stress levels in various biological systems. It is employed in colorimetric assays to quantify the oxidant capacity of plasma and other biological fluids. For instance, a study demonstrated its application in determining plasma ferric equivalent oxidative potential (PFEOP), which correlates with oxidative damage in human subjects .

2. Microbial Studies

In microbiology, DMPD serves as a substrate for identifying bacterial species based on their ability to oxidize this compound. The oxidase test utilizing DMPD differentiates between aerobic and anaerobic bacteria, aiding in microbial classification .

3. Antioxidant Research

Recent studies have explored the use of DMPD in developing sensors for simultaneous determination of oxidative status and antioxidant activity. This application highlights its role not only as a reactive agent but also as a tool for understanding antioxidant mechanisms within biological systems .

Health Risks and Toxicological Profile

While DMPD has valuable applications, it poses several health risks due to its toxicological properties:

  • Methemoglobinemia : DMPD can bind to hemoglobin, leading to methemoglobinemia, a condition characterized by reduced oxygen transport capacity in the blood. Symptoms include cyanosis and respiratory distress .
  • Skin Sensitization : Prolonged exposure can cause allergic reactions such as contact dermatitis or urticaria. The sensitization potential varies among individuals .
  • Environmental Impact : DMPD is harmful to aquatic organisms and may cause long-term adverse effects on aquatic ecosystems if released into water bodies .

Case Study 1: Plasma Oxidative Status

A clinical study utilized DMPD to assess oxidative stress levels in patients with chronic diseases. The findings indicated elevated oxidative markers correlated with disease severity, underscoring the importance of monitoring oxidative status using DMPD-based assays .

Case Study 2: Bacterial Identification

In a microbiological investigation, researchers employed DMPD to differentiate between various bacterial strains. The results confirmed that certain strains exhibited enhanced oxidation capabilities, suggesting potential applications in environmental microbiology for monitoring microbial populations .

Properties

IUPAC Name

3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPIQKDEGXVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2836-04-6 (Parent)
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9063089
Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-32-4
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-m-phenylenediamine dihydrochloride
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N,N-Dimethyl-m-phenylenediamine dihydrochloride
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N,N-Dimethyl-m-phenylenediamine dihydrochloride
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N,N-Dimethyl-m-phenylenediamine dihydrochloride
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Reactant of Route 6
N,N-Dimethyl-m-phenylenediamine dihydrochloride

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